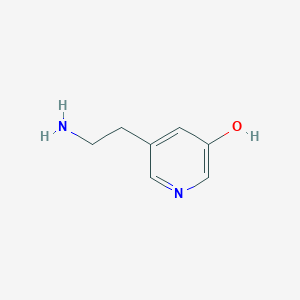
5-(2-Aminoethyl)pyridin-3-ol
描述
5-(2-Aminoethyl)pyridin-3-ol is a derivative of pyridine and a bio-active molecule. It has a molecular weight of 138.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2-Aminoethyl)pyridin-3-ol is1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2 . The compound has a natural isotopic abundance mass of 138.16709999999998 . Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Aminoethyl)pyridin-3-ol are not available, pyridinols, which are similar compounds, have been studied. Pyridin-2-ol, for example, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
5-(2-Aminoethyl)pyridin-3-ol is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the current resources.科学研究应用
Enzymatic Oxyfunctionalization
A study by Stankevičiūtė et al. (2016) presented the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1, demonstrating the preparation of hydroxylated pyridines, which are crucial intermediates in the chemical industry. This enzymatic method offers an eco-friendly alternative to traditional chemical synthesis, providing a pathway for the creation of pyridin-5-ols and pyridin-N-oxides with high regioselectivity (Stankevičiūtė et al., 2016).
Formation in Honey and Model Systems
Hidalgo et al. (2020) investigated the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol, highlighting a pathway for the formation of pyridin-3-ols in foods. This research provides insight into the chemical transformations that occur in food products during thermal processing, offering implications for food science and safety (Hidalgo et al., 2020).
Applications in OLEDs
Chang et al. (2013) synthesized a new class of heteroleptic Ir(III) metal complexes using pyridyl pyrimidine cyclometalates for application in high-performance organic light-emitting diodes (OLEDs). This study illustrates the potential of pyridine derivatives in the development of advanced materials for optoelectronic devices (Chang et al., 2013).
Photophysical Properties and Bioprobe Potential
Wu et al. (2006) explored the synthesis and unique photophysical properties of 7-azaserotonin, a pyridine derivative with potential as a serotonin receptor agonist or antagonist. The study highlighted its dual emission in alcohols and neutral aqueous solution, suggesting its applicability as a versatile bioprobe (Wu et al., 2006).
Antimicrobial Evaluation
Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel pyridone derivatives, showcasing the utility of pyridine scaffolds in the development of new antimicrobial agents (Elgemeie et al., 2017).
Corrosion Protection
Abdullatef (2017) reported on the electrochemical synthesis and corrosion protection properties of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol), indicating the relevance of pyridine derivatives in materials science, particularly for the protection of metals from corrosion (Abdullatef, 2017).
安全和危害
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
5-(2-aminoethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBOSXBKAWGPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



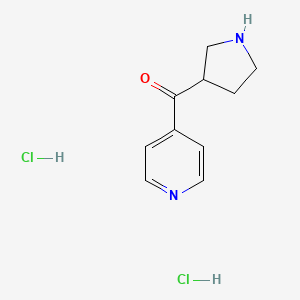
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)
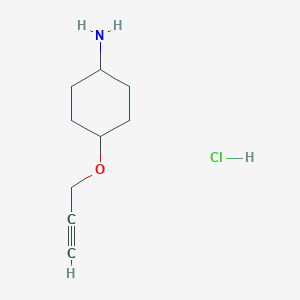
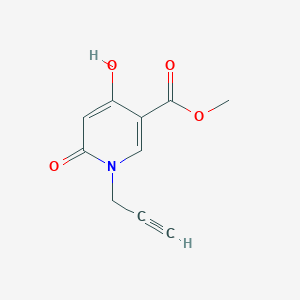
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
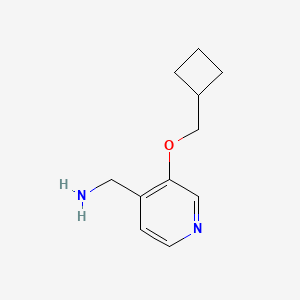
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)
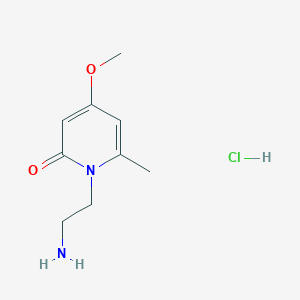
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
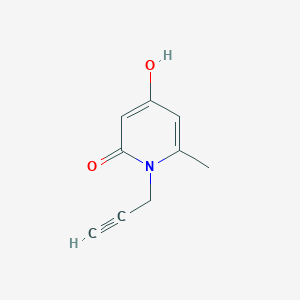
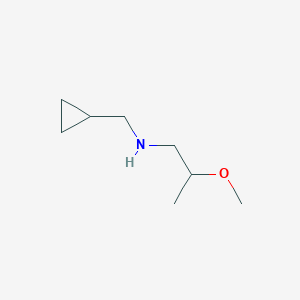
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)